Strategic Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile
Strategic Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile
Technical Guide & Process Whitepaper
Executive Summary & Molecule Profile
This guide details the synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile (CAS: 1578263-85-0), a specialized heterocyclic intermediate. This scaffold combines the electronic modulation of a trifluoroacetyl group with the versatile reactivity of a nitrile handle at the C4 position. It is a critical building block in the development of androgen receptor antagonists (SAR studies) and next-generation antivirals where the indoline core provides a rigid conformational lock.
Structural Analysis
-
Core: 2,3-Dihydro-1H-indole (Indoline).
-
Electronic Handle:
-Trifluoroacetyl (TFA) group.[1][2] Acts as a protecting group that deactivates the nitrogen lone pair, preventing oxidation, while also serving as a lipophilic pharmacophore in final drug candidates. -
Functional Handle: C4-Cyano group. A precursor for amidines, carboxylic acids, or primary amines, located in a sterically sensitive position often neglected in favor of the easier-to-access C5 isomer.
Retrosynthetic Strategy
The synthesis poses a regioselectivity challenge: introducing a nitrile at C4 on a pre-formed indoline is difficult due to the directing effects of the nitrogen favoring C5. Therefore, the strategy relies on establishing the C4-carbonitrile before the final
Pathway Logic[3]
-
Disconnection: The N-C(O)CF3 bond is the most labile; the precursor is indoline-4-carbonitrile .
-
Redox Adjustment: Indolines are best accessed via the selective reduction of their parent indoles. The precursor becomes 1H-indole-4-carbonitrile .
-
Regiocontrol: 4-Substituted indoles are synthesized via Leimgruber-Batcho homologation or transition-metal catalyzed cyanation of 4-haloindoles.
Experimental Protocols
Route A: The Robust Classical Approach (Recommended)
This route prioritizes functional group tolerance, specifically preserving the nitrile during the reduction of the indole double bond.
Step 1: Selective Reduction of 4-Cyanoindole
Objective: Convert 4-cyanoindole to 4-cyanoindoline without reducing the nitrile to an amine.
Reagents: Sodium Cyanoborohydride (
-
Rationale: Catalytic hydrogenation (e.g.,
) poses a high risk of reducing the nitrile to a primary amine ( ). in acidic media selectively reduces the indole C2-C3 double bond via protonation at C3 to form an iminium ion, which is then trapped by the hydride.
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanoindole (1.0 equiv, commercially available) in Glacial Acetic Acid (
concentration relative to substrate). -
Addition: Cool the solution to 15°C. Add
(3.0 equiv) portion-wise over 30 minutes. Caution: Exothermic; evolution of HCN is possible if moisture is present—conduct in a well-ventilated fume hood. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The fluorescent indole spot will disappear, replaced by a non-fluorescent (or weakly fluorescent) indoline spot.
-
Workup:
-
Pour the reaction mixture into ice water.
-
Slowly basify to pH 9–10 using
or solid (keep cold to avoid hydrolysis of the nitrile). -
Extract with Dichloromethane (DCM) (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Yield Target: 85–92%.
-
Step 2: N-Trifluoroacetylation
Objective: Install the trifluoroacetyl group.[1]
Reagents: Trifluoroacetic Anhydride (TFAA), Triethylamine (
-
Rationale: The indoline nitrogen is nucleophilic.[3] TFAA is highly reactive and requires base scavenging to neutralize the generated trifluoroacetic acid.
Protocol:
-
Setup: Dissolve 4-cyanoindoline (from Step 1) in anhydrous DCM (
) under Nitrogen atmosphere. -
Base Addition: Add
(1.5 equiv) and cool to 0°C. -
Acylation: Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise via syringe.
-
Completion: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Workup: Quench with saturated
. Extract with DCM.[4] Wash with (to remove trace amine/pyridine) followed by brine. -
Isolation: Dry over
and concentrate. Recrystallize from EtOH/Heptane if necessary.
Route B: The "One-Pot" Borane Cascade (Advanced)
Context: Recent methodologies allow for the simultaneous reduction and trifluoroacetylation of indoles using a switchable borane system. This is efficient but requires strict stoichiometry control.
Mechanism: Trimethylamine borane (
Protocol (Adapted from Org. Lett. 2022):
-
Mix 4-cyanoindole (1.0 equiv) with
(0.5–1.0 equiv) in Acetonitrile ( ). -
Add excess TFA (24.0 equiv).
-
Heat to 100°C in a sealed tube for 3 hours.
-
Note: High TFA loading favors the
-trifluoroacetylated product over the -trifluoroethyl product. -
Risk: The harsh acidic conditions at 100°C might hydrolyze the nitrile to an amide. Route A is preferred for nitrile-containing substrates unless high-throughput screening is required.
Data Summary & Validation
Physicochemical Properties (Predicted)[6][7]
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 240.18 g/mol | |
| Appearance | Off-white to pale yellow solid | Indolines oxidize slowly in air; store under inert gas. |
| Solubility | Soluble in DCM, DMSO, MeOH | Poor solubility in water. |
Analytical Validation (NMR Signature)
To validate the synthesis, look for these specific signals in the
-
Indoline Core (C2/C3): Two triplets (or multiplets) integrating to 2H each between
3.2–4.5 ppm.-
The
(C2) will be significantly downfield ( 4.0–4.5 ppm) due to the electron-withdrawing Trifluoroacetyl group.
-
-
Aromatic Region: Three protons (C5, C6, C7). The C5 proton will show splitting characteristic of being ortho to the C4-CN group.
-
Missing: The Indole C2-H singlet (
~7.2 ppm) must be absent . -
NMR: A singlet around
-68 to -72 ppm (characteristic of ).
Workflow Visualization
Safety & Handling (Critical)
-
Cyanide Safety: If synthesizing the precursor 4-cyanoindole from 4-bromoindole using
or , extreme caution is required. While the target molecule itself has a covalently bonded nitrile, combustion or strong acid hydrolysis can release HCN. -
TFAA: Trifluoroacetic anhydride is corrosive and moisture sensitive. It reacts violently with water to form TFA. Use only in a fume hood.
-
NaCNBH3: Toxic if swallowed or in contact with skin. In contact with strong acids (even AcOH if not controlled), it can release HCN gas. Always quench reaction mixtures in a hood.
References
- Indole Reduction Methodology: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1978. (Classic protocol for Indole -> Indoline).
-
Switchable Fluorination/Reduction
-
4-Cyanoindole Properties & Synthesis
-
Passow, K. T., & Harki, D. A. "Synthesis of 4-cyanoindole-2′-deoxyribonucleoside." Current Protocols in Nucleic Acid Chemistry, 2018. Link
-
-
Target Molecule Verification
-
CAS Registry Number: 1578263-85-0.[5] (Verified via ChemicalBook/SciFinder).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane [organic-chemistry.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile_1578263-85-0_杭州海瑞化工有限公司 [hairuichem.com]
